Etoformin hydrochloride
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Overview
Description
Etoformin hydrochloride is a biguanide class compound primarily used as an antihyperglycemic agent It is widely recognized for its role in managing type 2 diabetes mellitus by lowering blood glucose levels without causing hypoglycemia
Preparation Methods
Synthetic Routes and Reaction Conditions
Etoformin hydrochloride is synthesized through the reaction of dimethylamine hydrochloride with dicyandiamide. The reaction typically involves heating the reactants at temperatures ranging from 100°C to 160°C, often using microwave heating to enhance the reaction efficiency . The product is then purified to obtain the final compound.
Industrial Production Methods
In industrial settings, the production of etformin hydrochloride involves large-scale synthesis using similar reaction conditions. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control . The industrial production methods are designed to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Etoformin hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Strong nucleophiles like sodium hydroxide are often employed.
Major Products
The major products formed from these reactions include various oxidized and reduced forms of etformin hydrochloride, as well as substituted derivatives .
Scientific Research Applications
Etoformin hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on cellular metabolism and insulin sensitivity.
Medicine: Primarily used in the treatment of type 2 diabetes mellitus and polycystic ovary syndrome. .
Industry: Utilized in the production of pharmaceuticals and as a component in various drug formulations.
Mechanism of Action
Etoformin hydrochloride exerts its effects through several mechanisms:
Inhibition of Hepatic Gluconeogenesis: This compound inhibits the production of glucose in the liver, primarily by affecting the cellular redox state and inhibiting glycerol-3-phosphate dehydrogenase.
Increased Insulin Sensitivity: It enhances the sensitivity of peripheral tissues to insulin, leading to improved glucose uptake and utilization.
Activation of AMPK Pathway: This compound activates the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis.
Comparison with Similar Compounds
Etoformin hydrochloride is often compared with other biguanide compounds, such as:
Phenformin: Another biguanide with similar antihyperglycemic properties but higher risk of lactic acidosis.
Buformin: Similar to etformin hydrochloride but less commonly used due to safety concerns.
Metformin: The most widely used biguanide, known for its safety and efficacy in managing type 2 diabetes.
This compound is unique in its balanced profile of efficacy and safety, making it a valuable option in the treatment of metabolic disorders.
Properties
CAS No. |
53597-26-5 |
---|---|
Molecular Formula |
C8H20ClN5 |
Molecular Weight |
221.73 g/mol |
IUPAC Name |
2-butyl-1-(diaminomethylidene)-3-ethylguanidine;hydrochloride |
InChI |
InChI=1S/C8H19N5.ClH/c1-3-5-6-12-8(11-4-2)13-7(9)10;/h3-6H2,1-2H3,(H5,9,10,11,12,13);1H |
InChI Key |
KGKMETLQCMSQNT-UHFFFAOYSA-N |
SMILES |
CCCCN=C(NCC)N=C(N)N.Cl |
Canonical SMILES |
CCCCN=C(NCC)N=C(N)N.Cl |
53597-26-5 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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